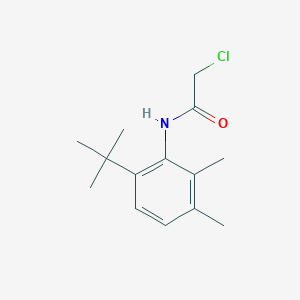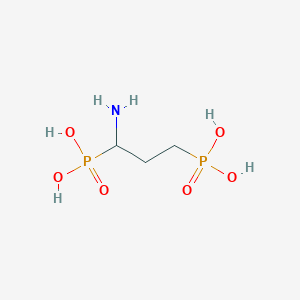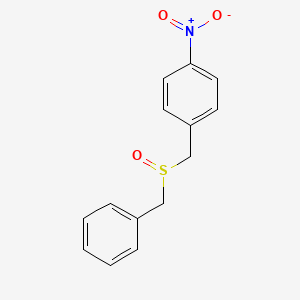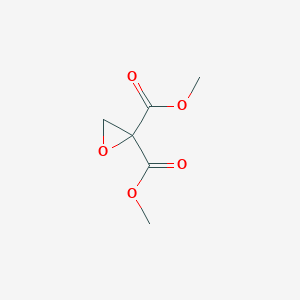
10-Hydroxydecyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxydecyl bromoacetate is an organic compound with the molecular formula C12H23BrO3 It is a bromoacetate ester derivative, characterized by the presence of a hydroxyl group on the decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydecyl bromoacetate typically involves the esterification of 10-hydroxydecanoic acid with bromoacetyl bromide. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
10-Hydroxydecanoic acid+Bromoacetyl bromide→10-Hydroxydecyl bromoacetate+HBr
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxydecyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 10-hydroxydecanoic acid and bromoacetic acid.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form a fully saturated alkane chain.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, and ethers.
Ester Hydrolysis: 10-Hydroxydecanoic acid and bromoacetic acid.
Oxidation and Reduction: Corresponding ketones or alkanes.
Scientific Research Applications
10-Hydroxydecyl bromoacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 10-Hydroxydecyl bromoacetate involves its reactivity as an electrophile due to the presence of the bromoacetate group. This allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
Ethyl bromoacetate: Another bromoacetate ester, used in organic synthesis and as a lachrymator.
Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl ester group.
Bromoacetic acid: The parent acid of bromoacetate esters, used in various chemical reactions.
Uniqueness: 10-Hydroxydecyl bromoacetate is unique due to the presence of the hydroxyl group on the decyl chain, which imparts additional reactivity and potential for hydrogen bonding. This structural feature distinguishes it from simpler bromoacetate esters and enhances its utility in specific applications.
Properties
CAS No. |
77419-02-4 |
|---|---|
Molecular Formula |
C12H23BrO3 |
Molecular Weight |
295.21 g/mol |
IUPAC Name |
10-hydroxydecyl 2-bromoacetate |
InChI |
InChI=1S/C12H23BrO3/c13-11-12(15)16-10-8-6-4-2-1-3-5-7-9-14/h14H,1-11H2 |
InChI Key |
NRKYPDHYKCXALR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCOC(=O)CBr)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
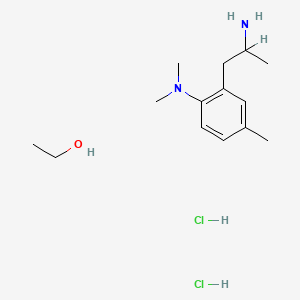
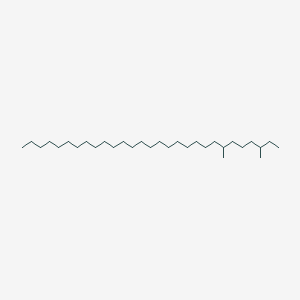
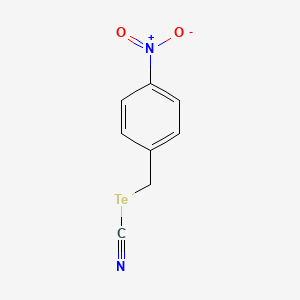
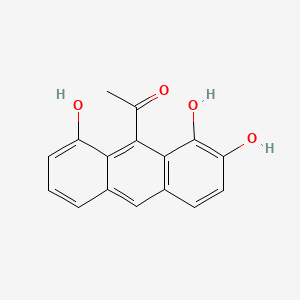
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)
